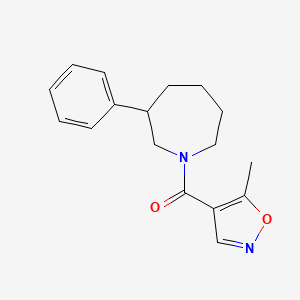![molecular formula C5H3N3OS B2754604 Isothiazolo[5,4-D]pyrimidin-4(5H)-one CAS No. 1498711-48-0](/img/structure/B2754604.png)
Isothiazolo[5,4-D]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique isothiazole ring fused to a pyrimidine ring, which imparts distinct chemical and biological properties
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurodegenerative diseases. .
Industry: Its unique chemical properties make it useful in the development of agrochemicals and other industrial applications
Mecanismo De Acción
- RIPK1 is involved in the necroptosis pathway , which regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative disorders .
- Isothiazolo[5,4-D]pyrimidin-4(5H)-one exhibits favorable properties:
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Isothiazolo[5,4-D]pyrimidin-4(5H)-one has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to bind potently to RIPK1, a key protein involved in the necroptosis pathway . The nature of this interaction involves the inhibition of RIPK1 phosphorylation .
Cellular Effects
In both human and mouse cells, this compound effectively blocked necroptosis, a form of programmed cell death . This suggests that the compound can influence cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RIPK1 and inhibiting its phosphorylation . This action at the molecular level can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
This compound has shown excellent cross-species liver microsomal metabolic stability, with a half-life greater than 90 minutes . This suggests that the compound is stable and does not degrade quickly in laboratory settings.
Metabolic Pathways
Given its interaction with RIPK1, it is likely that it plays a role in the necroptosis pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable carbonyl compound, followed by cyclization to form the desired isothiazolo-pyrimidine structure. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Isothiazolo[5,4-D]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isothiazole or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound. These products often exhibit distinct chemical and biological properties, making them valuable for further research and development .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-D]pyrimidine-4-carboxylic acids: These compounds share a similar fused ring structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
Isoxazolo[5,4-D]pyrimidin-4(5H)-ones: These compounds also feature a fused ring system and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
Its unique chemical structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other scientific research .
Propiedades
IUPAC Name |
5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3OS/c9-4-3-1-8-10-5(3)7-2-6-4/h1-2H,(H,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCYXBDQNHAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC2=C1C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)
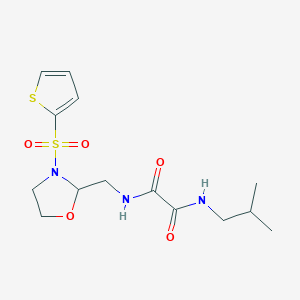
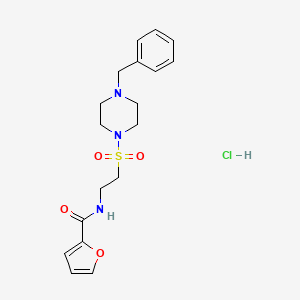
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)
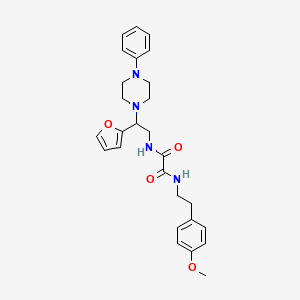
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2754532.png)
![2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate](/img/structure/B2754534.png)
![N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2754535.png)
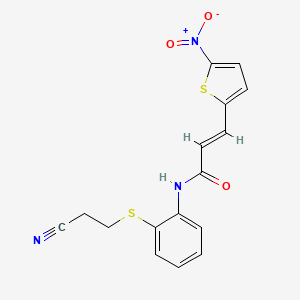
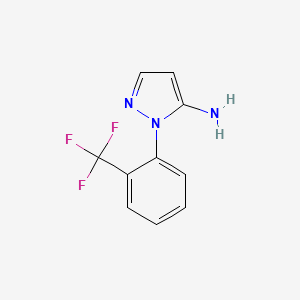
![2-ethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2754539.png)
![Ethyl 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2754540.png)

